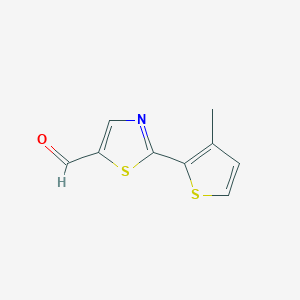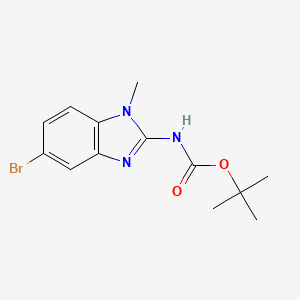
tert-butylN-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate: is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds that contain a benzene ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Carbamoylation: The final step involves the reaction of the brominated benzodiazole with tert-butyl isocyanate to form the desired carbamate derivative.
Industrial Production Methods: Industrial production methods for tert-butyl N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzodiazole ring, to form various oxidized or reduced products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the carbamate group.
Major Products Formed:
Substitution Products: Various substituted benzodiazole derivatives.
Oxidation Products: Oxidized benzodiazole derivatives.
Reduction Products: Reduced benzodiazole derivatives.
Hydrolysis Products: Corresponding amine and tert-butyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine:
Biological Probes: Can be used as a probe in biological studies to investigate enzyme activities or receptor binding.
Industry:
Material Science:
Mecanismo De Acción
The mechanism of action of tert-butyl N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through binding interactions facilitated by its benzodiazole core. The bromine atom and carbamate group may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
- tert-Butyl N-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate
- tert-Butyl N-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate
- tert-Butyl N-(5-iodo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate
Comparison:
- Substituent Effects: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) can significantly affect the compound’s reactivity, binding affinity, and overall properties.
- Unique Properties: The bromine atom in tert-butyl N-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)carbamate may impart unique electronic and steric effects that differentiate it from its analogs.
Propiedades
Fórmula molecular |
C13H16BrN3O2 |
|---|---|
Peso molecular |
326.19 g/mol |
Nombre IUPAC |
tert-butyl N-(5-bromo-1-methylbenzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H16BrN3O2/c1-13(2,3)19-12(18)16-11-15-9-7-8(14)5-6-10(9)17(11)4/h5-7H,1-4H3,(H,15,16,18) |
Clave InChI |
LPZLDGJPDLNSCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC2=C(N1C)C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


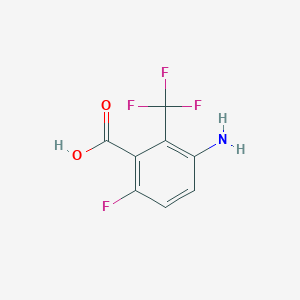
![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid](/img/structure/B13508905.png)
![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-8-carboxylic acid](/img/structure/B13508907.png)

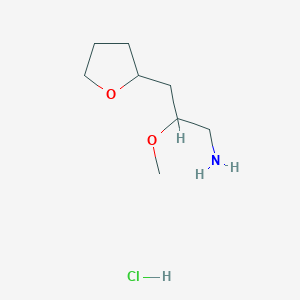
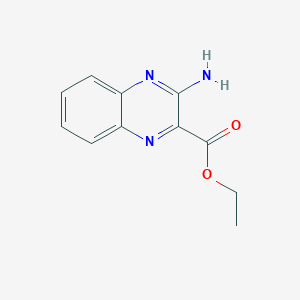
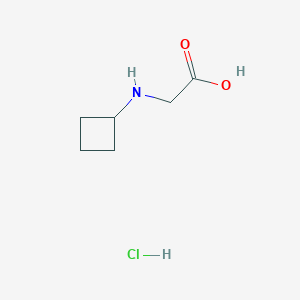
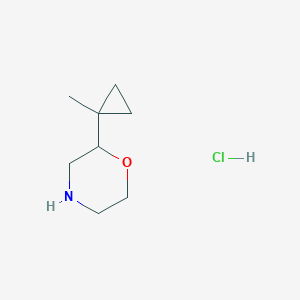
![6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol](/img/structure/B13508928.png)
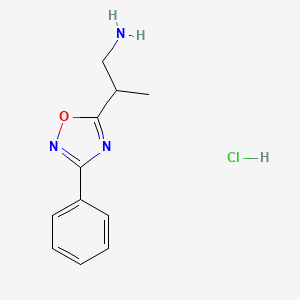
![9-Hydroxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13508933.png)

![Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride](/img/structure/B13508942.png)
